molecular formula C27H33NO2Si B6175935 (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine CAS No. 150456-17-0

(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine

Cat. No.: B6175935
CAS No.: 150456-17-0
M. Wt: 431.6
InChI Key:
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Description

(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of benzyloxy and tert-butyldiphenylsilyl groups in this compound adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.

    Protection with tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its chiral nature makes it particularly interesting for studying stereochemistry-related biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyloxy and tert-butyldiphenylsilyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate

Uniqueness

(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, studying biological systems, and developing new therapeutic agents and materials.

Properties

CAS No.

150456-17-0

Molecular Formula

C27H33NO2Si

Molecular Weight

431.6

Purity

95

Origin of Product

United States

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